molecular formula C20H21N3O2 B8053780 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B8053780
M. Wt: 335.4 g/mol
InChI Key: HDUZKHOUCKGFEP-UHFFFAOYSA-N
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Description

8-Benzyl-1-phenyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a triazaspirodecane core and a benzyl-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with phenyl isocyanate to form an intermediate, which then undergoes cyclization with a suitable diketone to yield the desired spiro compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine, with the reaction being carried out at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, often using halogenating agents or nucleophiles like sodium azide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel spirocyclic compounds.

Biology: In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: In medicine, derivatives of this compound are being explored for their potential anti-inflammatory and anticancer properties. Preliminary studies suggest that these derivatives can inhibit specific enzymes and pathways involved in disease progression.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in anticancer research, it may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

    8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Lacks the phenyl group, resulting in different reactivity and applications.

    1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Similar structure but without the benzyl group, affecting its biological activity.

    8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives: Various derivatives with modifications on the benzyl or phenyl rings, leading to diverse properties and uses.

Uniqueness: The uniqueness of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[45]decane-2,4-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties

This comprehensive overview highlights the importance and versatility of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[45]decane-2,4-dione in scientific research and industrial applications

Properties

IUPAC Name

8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-18-20(23(19(25)21-18)17-9-5-2-6-10-17)11-13-22(14-12-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUZKHOUCKGFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium hydroxide (50.4 g, 0.9 mol) was added to 300 mL of ethylene glycol followed by 8-benzyl-4-cyclohexylimino-1-phenyl-1,3,8-triazaspiro[4,5]decane-2-one (37.7 g, 0.11 mol) from Step A. The reaction mixture was heated slowly to a gentle reflux and 100 mL of solvent was removed by distillation over a 4.5 hour period. The reaction mixture was then cooled in ice to 50° C. and poured into water (500 mL). The aqueous solution was adjusted to approximately pH 8-9 by adding concentrated hydrochloric acid while cooling in ice. The precipitate was filtered and washed with water to give 25.8 g of solid. The solid was crystallized from boiling chloroform to give 19.45 g of the title compound, m.p. 159°-160° C.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step Two

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